Lactivicin Exhibits Potent Activity Against Penicillin-Resistant Streptococcus pneumoniae, a Property Not Shared by Penicillin Itself
Lactivicin (LTV) demonstrates measurable antibacterial activity against clinically isolated, penicillin-resistant Streptococcus pneumoniae strains, whereas penicillin is rendered ineffective by the resistance mechanism. In a crystallographic and microbiological study, both LTV and its more potent analog phenoxyacetyl-LTV (PLTV) were shown to inhibit these resistant strains [1]. The data indicate that the non-β-lactam scaffold enables LTV to bind and acylate mutated PBPs (specifically PBP1b) that no longer accommodate β-lactam antibiotics like penicillin.
| Evidence Dimension | Antibacterial activity against penicillin-resistant strains |
|---|---|
| Target Compound Data | Active (qualitative observation of inhibition) |
| Comparator Or Baseline | Penicillin (inactive against resistant S. pneumoniae) |
| Quantified Difference | Not numerically quantified; qualitative functional difference observed |
| Conditions | Clinically isolated penicillin-resistant Streptococcus pneumoniae strains; PBP1b crystallography |
Why This Matters
This provides a mechanistic rationale for selecting Lactivicin as a starting point for antibiotic development targeting β-lactam-resistant Gram-positive pathogens.
- [1] Macheboeuf P, Fischer DS, Brown T Jr, et al. Structural and mechanistic basis of penicillin-binding protein inhibition by lactivicins. Nat Chem Biol. 2007;3(9):565-571. doi:10.1038/nchembio.2007.21 View Source
